1-(Methoxymethyl)-3,4-epoxycyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methoxymethyl)-3,4-epoxycyclohexane, also known as MOM-epoxide, is a cyclic organic compound with the chemical formula C9H16O2. It is a colorless liquid that is used in various scientific research applications due to its unique chemical properties.
Wirkmechanismus
1-(Methoxymethyl)-3,4-epoxycyclohexane reacts with nucleophiles through an SN2 mechanism, where the nucleophile attacks the carbon atom in the epoxide ring, leading to the formation of a new carbon-nucleophile bond and the opening of the ring.
Biochemical and Physiological Effects
1-(Methoxymethyl)-3,4-epoxycyclohexane has no known biochemical or physiological effects on living organisms as it is primarily used in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Methoxymethyl)-3,4-epoxycyclohexane is a versatile reagent that can be used in various laboratory experiments due to its ability to react with different nucleophiles. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, 1-(Methoxymethyl)-3,4-epoxycyclohexane is highly reactive and can be hazardous if not handled properly. It is also sensitive to moisture and air, which can lead to degradation and reduced reactivity.
Zukünftige Richtungen
There are several future directions for the use of 1-(Methoxymethyl)-3,4-epoxycyclohexane in scientific research. One potential application is in the development of new drugs and therapeutic agents. 1-(Methoxymethyl)-3,4-epoxycyclohexane can be used as a building block for the synthesis of various bioactive molecules, including anticancer and antiviral agents. Another potential direction is in the development of new materials and polymers. 1-(Methoxymethyl)-3,4-epoxycyclohexane can be used as a monomer for the synthesis of various polymers, which can have applications in fields such as electronics, coatings, and adhesives. Additionally, 1-(Methoxymethyl)-3,4-epoxycyclohexane can be used as a tool for the study of enzyme mechanisms and protein interactions, providing insights into biological processes and disease pathways.
Synthesemethoden
1-(Methoxymethyl)-3,4-epoxycyclohexane can be synthesized through the reaction of cyclohexene with paraformaldehyde and methanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction produces 1-(Methoxymethyl)-3,4-epoxycyclohexane as the main product, which can be purified through distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
1-(Methoxymethyl)-3,4-epoxycyclohexane is widely used in scientific research due to its ability to react with various nucleophiles such as amines, alcohols, and thiols. This makes it a valuable tool for the synthesis of various organic compounds, including peptides, amino acids, and nucleosides.
Eigenschaften
CAS-Nummer |
168564-10-1 |
---|---|
Produktname |
1-(Methoxymethyl)-3,4-epoxycyclohexane |
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.2 g/mol |
IUPAC-Name |
3-(methoxymethyl)-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H14O2/c1-9-5-6-2-3-7-8(4-6)10-7/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
JUBOISWHAUYTDY-UHFFFAOYSA-N |
SMILES |
COCC1CCC2C(C1)O2 |
Kanonische SMILES |
COCC1CCC2C(C1)O2 |
Synonyme |
7-Oxabicyclo[4.1.0]heptane, 3-(methoxymethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.